molecular formula C19H20ClN3O4S2 B2947100 7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955698-62-1

7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No. B2947100
CAS RN: 955698-62-1
M. Wt: 453.96
InChI Key: MNZUESUZGJFUCY-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C19H20ClN3O4S2 and its molecular weight is 453.96. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science: Optical Applications

In materials science, particularly in the development of optical materials, compounds like 7-Chloro-4-methoxy-benzo[d]thiazole derivatives have been explored for their potential use in organic electronics . Their unique electronic and photonic properties make them suitable for applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and as active layers in other optoelectronic devices.

Biotechnology: Enzyme Inhibition

In biotechnology, this compound could be used in the design of enzyme inhibitors. The sulfonyl piperazine moiety is known to interact with biological targets, which could be beneficial in developing new biotechnological tools or treatments . For instance, it could be used to inhibit enzymes that are overactive in certain diseases, providing a pathway for therapeutic intervention.

Nanotechnology: Drug Delivery Systems

Nanotechnology research could benefit from the use of this compound in creating targeted drug delivery systems. Its molecular structure allows for potential conjugation with nanoparticles, which can be designed to deliver drugs to specific cells or tissues in the body, enhancing the efficacy and reducing the side effects of therapeutic agents .

Pharmacology: Anticancer Agents

In pharmacology, the benzo[d]thiazole core is often associated with anticancer activity. This compound could be investigated as a lead structure for the development of new anticancer agents, possibly offering a new mechanism of action against cancer cells . Its ability to be modified could allow for the creation of a range of derivatives with varying potencies and specificities.

Organic Electronics: Semiconductors

The compound’s potential applications in organic electronics extend to its use as a semiconductor. Its molecular structure suggests that it could be used in the development of thin-film transistors or other semiconductor devices that require organic compounds with stable electron-transporting properties .

Pharmacology: Neurological Disorders

Lastly, the piperazine and methoxy groups present in the compound suggest potential neurological applications. Compounds with these functional groups have been studied for their effects on the central nervous system, which could lead to new treatments for neurological disorders such as depression, anxiety, or schizophrenia .

properties

IUPAC Name

7-chloro-4-methoxy-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S2/c1-26-13-3-5-14(6-4-13)29(24,25)23-11-9-22(10-12-23)19-21-17-16(27-2)8-7-15(20)18(17)28-19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZUESUZGJFUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

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